molecular formula C9H16BrD3 B1142569 1-Bromononane-9,9,9-d3 CAS No. 1219799-20-8

1-Bromononane-9,9,9-d3

Cat. No.: B1142569
CAS No.: 1219799-20-8
M. Wt: 210.1696453
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromononane-9,9,9-d3 is a deuterated derivative of 1-Bromononane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is often used in research involving isotopic labeling, which helps in tracing chemical pathways and studying reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromononane-9,9,9-d3 can be synthesized through the bromination of nonane-9,9,9-d3. The process typically involves the following steps:

    Preparation of Nonane-9,9,9-d3: This can be achieved by the reduction of nonanoic acid-9,9,9-d3 using a deuterium source.

    Bromination: The nonane-9,9,9-d3 is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Nonane-9,9,9-d3: Using large-scale reduction methods.

    Controlled Bromination: Ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromononane-9,9,9-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution (SN2): Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination (E2): Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are used.

Major Products

    Substitution Reactions: Depending on the nucleophile, products can include nonane-9,9,9-d3 derivatives such as nonane-9,9,9-d3-ol, nonane-9,9,9-d3-nitrile, and nonane-9,9,9-d3-amine.

    Elimination Reactions: The major product is typically 1-nonene-9,9,9-d3.

Scientific Research Applications

1-Bromononane-9,9,9-d3 is used extensively in scientific research due to its isotopic labeling. Applications include:

    Chemistry: Studying reaction mechanisms and pathways through isotopic tracing.

    Biology: Investigating metabolic pathways and enzyme mechanisms.

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromononane-9,9,9-d3 involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromononane: The non-deuterated version of 1-Bromononane-9,9,9-d3.

    1-Bromooctane: A shorter chain analog.

    1-Bromodecane: A longer chain analog.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, providing insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.

Properties

IUPAC Name

1-bromo-1,1,2-trideuteriononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUQTNXKPEMLM-VWQYXNFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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